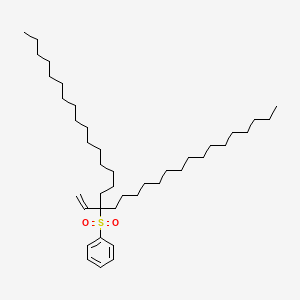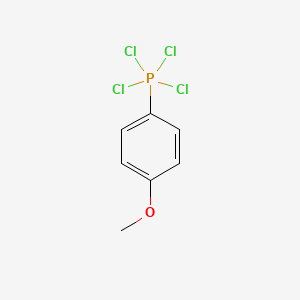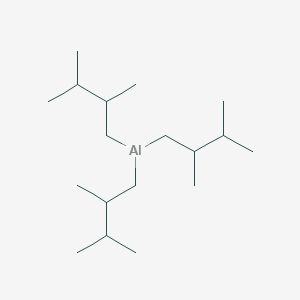![molecular formula C9H13NO2 B14500513 [3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol CAS No. 63488-60-8](/img/structure/B14500513.png)
[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol is an organic compound that belongs to the pyridine family Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the ring structure This particular compound is characterized by the presence of a methoxymethyl group and a methyl group attached to the pyridine ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol can be achieved through several synthetic routes. One common method involves the α-methylation of substituted pyridines using a continuous flow system. This method utilizes a column packed with Raney® nickel and a low boiling point alcohol, such as 1-propanol, at high temperature . The reaction proceeds with high selectivity and yields the desired product in good quantities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale continuous flow systems to ensure consistent and efficient production. The use of advanced catalytic systems and optimized reaction conditions can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of [3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: A simpler pyridine derivative with a single methyl group.
3-Methoxymethylpyridine: A pyridine derivative with a methoxymethyl group.
4-Methylpyridine: Another pyridine derivative with a methyl group at a different position.
Uniqueness
[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
63488-60-8 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
[3-(methoxymethyl)-2-methylpyridin-4-yl]methanol |
InChI |
InChI=1S/C9H13NO2/c1-7-9(6-12-2)8(5-11)3-4-10-7/h3-4,11H,5-6H2,1-2H3 |
InChI Key |
OWWHIBYPFQHHTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1COC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate](/img/structure/B14500440.png)
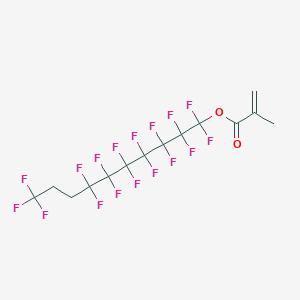

![1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane)](/img/structure/B14500461.png)
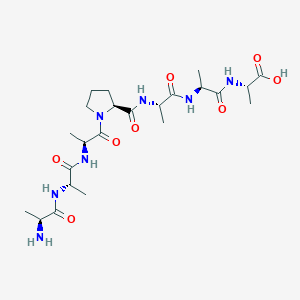
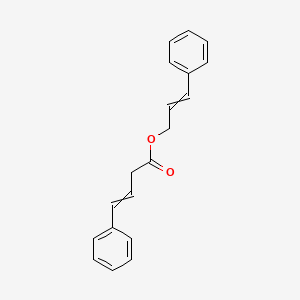
![N-[(Benzyloxy)carbonyl]-L-valyl-D-valine](/img/structure/B14500481.png)

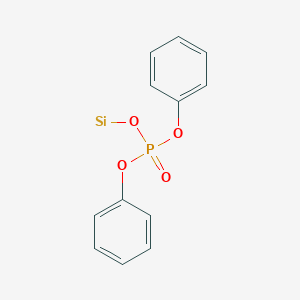
![3-[Phenyl(phenylsulfanyl)amino]propanenitrile](/img/structure/B14500496.png)

